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molecular formula C7H4F4O2S B030742 1-Fluoro-2-(trifluoromethylsulfonyl)benzene CAS No. 2358-41-0

1-Fluoro-2-(trifluoromethylsulfonyl)benzene

Cat. No. B030742
M. Wt: 228.17 g/mol
InChI Key: NXZFXDLCZKKNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08168784B2

Procedure details

The solution of EXAMPLE 12 (44.3 g) in a solution of 450 ml was added to a round bottomed flask fitted with overhead stirrer, nitrogen inlet, cold-water bath and temperature probe. It was cooled down to 12° C. (((CH3)2N)3S)+(F2Si(CH3)3)−, also known as TASF (6.1 g), was added in one portion. Ruppert's reagent (370 g, CH3SiCF3) was charged slowly to the reaction mixture while maintaining the internal temperature less than 23° C. The reaction was completed after addition. Water (220 g) was added to quench the reaction, the layers were separated, and the organic layer was washed twice with 220 g of water. The organic solution was distilled under vacuum with the bath temperature at 50° C. Heptanes (500 g) were added to the residue, and the mixture was distilled down until the solvent was removed. 1H NMR (400 MHz, CDCl3) δ 8.01-8.05 (m, 1H), 7.84-7.87 (m, 1H), 7.44-7.48 (m, 1H), 7.36-7.39 (m 1H).
Quantity
44.3 g
Type
reactant
Reaction Step One
[Compound]
Name
((CH3)2N)3S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.1 g
Type
reactant
Reaction Step Three
Quantity
370 g
Type
reactant
Reaction Step Four
Name
Quantity
220 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8](F)(=[O:10])=[O:9].CN([S+](N(C)C)N(C)C)C.C[Si-](F)(F)(C)C.C[Si]([C:32]([F:35])([F:34])[F:33])(C)C>O>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([C:32]([F:35])([F:34])[F:33])(=[O:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
44.3 g
Type
reactant
Smiles
FC1=C(C=CC=C1)S(=O)(=O)F
Step Two
Name
((CH3)2N)3S
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
6.1 g
Type
reactant
Smiles
CN(C)[S+](N(C)C)N(C)C.C[Si-](C)(C)(F)F
Step Four
Name
Quantity
370 g
Type
reactant
Smiles
C[Si](C)(C)C(F)(F)F
Step Five
Name
Quantity
220 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with overhead stirrer, nitrogen inlet
ADDITION
Type
ADDITION
Details
was added in one portion
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature less than 23° C
ADDITION
Type
ADDITION
Details
after addition
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic layer was washed twice with 220 g of water
DISTILLATION
Type
DISTILLATION
Details
The organic solution was distilled under vacuum with the bath temperature at 50° C
ADDITION
Type
ADDITION
Details
Heptanes (500 g) were added to the residue
DISTILLATION
Type
DISTILLATION
Details
the mixture was distilled down until the solvent
CUSTOM
Type
CUSTOM
Details
was removed

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC=C1)S(=O)(=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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